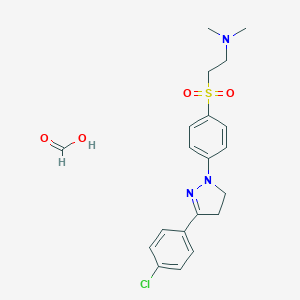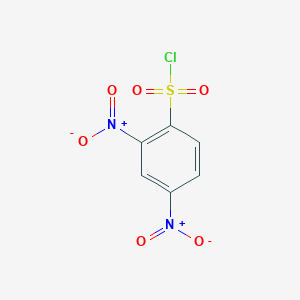
3-Nitro-2-phenylpyridine
Overview
Description
3-Nitro-2-phenylpyridine, also known as 3-Nitrophenol, is a heterocyclic aromatic organic compound that is widely used in various scientific research applications. It is a yellow crystalline solid and is soluble in ethanol and other organic solvents. This compound is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Scientific Research Applications
Nitration Processes and Chemical Properties
Nitration of 2-phenyl-3-hydroxypyridine : Research demonstrates that nitration of 2-phenyl-3-hydroxypyridine leads to the formation of 2-(4-nitrophenyl)-3-hydroxypyridine. Further nitration results in the nitro group entering the pyridine ring, illustrating the chemical pathways for modifying 3-nitro-2-phenylpyridine derivatives (Smirnov et al., 1970).
Properties of Oxidovanadium Complexes : Oxidovanadium complexes with nitro-substituted phenylpyridines demonstrate significant properties, including electron paramagnetic resonance (EPR) spectra and density functional theory (DFT) calculations, indicating potential for various chemical applications (Shit et al., 2016).
Synthesis and Applications in Molecular Devices : The molecule 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, closely related to this compound, shows potential for use in molecular diodes and nano-actuators, highlighting the broader applications of nitro-substituted pyridines in nanotechnology (Derosa et al., 2003).
Inorganic Chemistry and Photophysical Properties : Nitro-substituted phenylpyridine complexes exhibit interesting photophysical properties, which can be manipulated for various applications, as indicated by studies on iridium phenylpyridine complexes (Turner et al., 2022).
Synthesis and Green Chemistry
Green Synthesis Approaches : Multicomponent synthesis of unsymmetrical 5-nitropyridines, including this compound derivatives, has been achieved through environmentally friendly methods, indicating the importance of sustainable approaches in chemical synthesis (Koveza et al., 2018).
Synthesis of Nickel(II) Complexes : Studies on the synthesis and biological activities of nickel(II) complexes with 4-nitro phenylcyanamide highlight the versatility of nitro-substituted pyridines in coordination chemistry and potential biomedical applications (Jazestani et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that nitropyridines, a class of compounds to which 3-nitro-2-phenylpyridine belongs, are used in proteomics research . This suggests that they may interact with proteins or other biomolecules in the cell.
Mode of Action
It is known that the nitro group in nitropyridines can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially alter the compound’s interactions with its targets.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis or degradation.
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function.
Properties
IUPAC Name |
3-nitro-2-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-7-4-8-12-11(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEALTJGFPPNOJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376451 | |
| Record name | 3-nitro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134896-35-8 | |
| Record name | 3-nitro-2-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the reaction conditions used in the synthesis of δ-carbolines/carbazoles from 3-nitro-2-phenylpyridine derivatives?
A: The research highlights a novel synthetic approach using 1,2-bis(diphenylphosphino)ethane (DPPE) as a reducing agent to obtain δ-carbolines/carbazoles from this compound derivatives. [, ] This method is notable for its solvent-free conditions, offering potential advantages in terms of environmental friendliness and cost-effectiveness compared to traditional solvent-based methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B156144.png)


![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)









